Neodymium sulfide

Description

Significance of Rare Earth Chalcogenides in Advanced Materials Science

Rare earth chalcogenides, a class of compounds formed between rare earth elements and chalcogens (sulfur, selenium, or tellurium), are of significant interest in materials science due to their diverse and often exceptional electronic, magnetic, and optical properties. ontosight.aiaip.orgthe-innovation.org These properties stem from the unique electronic configurations of the rare earth ions, particularly the partially filled 4f electron shells, which give rise to a wide range of fascinating physical phenomena. the-innovation.orgrsc.org

The chemical versatility of rare earth elements allows for the formation of a wide array of chalcogenide compounds with varying stoichiometries and crystal structures. researchgate.netarxiv.org This structural diversity, in turn, leads to a broad spectrum of functionalities. For instance, some rare earth chalcogenides exhibit semiconductor behavior, making them candidates for applications in electronics and optoelectronics. ontosight.ai Others display metallic characteristics, and many possess intriguing magnetic properties, including frustrated magnetism, which is of fundamental interest in condensed matter physics. researchgate.netarxiv.org Their potential applications extend to high-performance inorganic pigments, thermoelectric materials for high-temperature applications, and advanced magnetic storage and spintronics. ontosight.aiaip.orgwikipedia.org

Overview of Neodymium Sulfide (B99878) Compositional Varieties (e.g., NdS, Nd₂S₃, Nd₃S₄, NdS₂)

Neodymium, a rare earth metal, forms several sulfide compounds with distinct compositions and properties. The primary compositional varieties include:

Neodymium(II) Sulfide (NdS): This compound features neodymium in the +2 oxidation state. webelements.com It crystallizes in a cubic rock salt (NaCl) structure with octahedral coordination around the neodymium atoms. webelements.comwikipedia.orgvulcanchem.com

Neodymium(III) Sulfide (Nd₂S₃): In this variety, neodymium exists in the +3 oxidation state. wikipedia.org It is known to exist in multiple polymorphic forms, including an orthorhombic α-form, a tetragonal β-form, and a cubic γ-form. wikipedia.orgvulcanchem.com The γ-form is a light green solid and is considered an electrical insulator. wikipedia.org

Nd₃S₄: This composition is part of a range of compounds that can form between Nd₂S₃ and Nd₃S₄ when heated, involving the loss of sulfur atoms. wikipedia.org Research has shown that Nd₃S₄ exhibits interesting optical and magneto-optical properties. researchgate.netpreterhuman.net

Neodymium Disulfide (NdS₂): This sulfide is formed through reactions at lower temperatures and can decompose into Nd₂S₃ at higher temperatures. researchgate.net

The ability of neodymium to form these different sulfides, each with its unique crystal structure and electronic properties, makes this system a rich area for materials science research. ontosight.aiwikipedia.org

Historical Context and Evolution of Neodymium Sulfide Research

The study of neodymium and its compounds dates back to the late 19th century. Neodymium itself was discovered in 1885 by Austrian chemist Carl Auer von Welsbach. wikipedia.org Early research on neodymium compounds was largely focused on their fundamental chemical and physical properties.

The investigation into neodymium sulfides gained momentum with the broader interest in rare earth compounds for technological applications in the mid-20th century. Initial studies focused on the synthesis and structural characterization of the different sulfide phases. For example, methods were developed to produce neodymium(III) sulfide by reacting neodymium with sulfur or by sulfidizing neodymium oxide. wikipedia.org

Over time, research evolved to explore the more nuanced properties of these materials. The discovery of the various polymorphic forms of Nd₂S₃ highlighted the complexity of this system. wikipedia.org Later investigations delved into the electronic and magnetic properties, revealing the semiconductor nature of some phases and the potential for magneto-optical applications in compounds like Nd₃S₄. ontosight.airesearchgate.netpreterhuman.net The evolution of research has been driven by advancements in synthesis techniques, such as high-temperature reactions and solid-state methods, and sophisticated characterization tools that allow for a deeper understanding of the structure-property relationships in these materials. wikipedia.orgvulcanchem.com

Current Research Landscape and Future Directions in this compound Investigations

The current research landscape for this compound is vibrant and multifaceted, with studies spanning from fundamental materials physics to applied materials science. A significant area of focus is the exploration of their potential in advanced technologies. For instance, the unique electrical properties of compounds like Nd₂S₃ are being investigated for use in electronic devices such as thin-film transistors and sensors. ontosight.ai

Researchers are also actively exploring the magnetic properties of neodymium sulfides for applications in spintronics and advanced magnetic storage. ontosight.ai The synthesis of this compound nanoparticles is another burgeoning area, with the aim of harnessing size-dependent quantum effects for novel applications. mdpi.com

Future research is expected to continue along these lines, with an emphasis on:

Developing novel synthesis methods: This includes techniques for creating high-purity single crystals and nanostructured materials with controlled size and morphology. researchgate.netmdpi.combendola.com

Advanced characterization: Utilizing cutting-edge techniques to further elucidate the complex crystal structures, electronic band structures, and magnetic interactions in different this compound phases. mdpi.comresearchgate.net

Theoretical modeling: Employing computational methods like density functional theory to predict and understand the properties of known and hypothetical this compound compounds. aip.orgresearchgate.net

Exploring new applications: Investigating the potential of neodymium sulfides in emerging fields such as catalysis and as components in multifunctional composite materials. ontosight.aiacs.org

The study of this compound and its various compositions continues to be a promising field, with the potential for significant contributions to the development of next-generation materials and technologies. mdpi.comresearchgate.net

Interactive Data Table: Properties of this compound Varieties

| Compound Formula | Molar Mass ( g/mol ) | Crystal System | Key Properties |

| NdS | 176.30 | Cubic wikipedia.org | Forms crystals, melts at 2,200 °C wikipedia.org |

| Nd₂S₃ | 384.66 wikipedia.org | Orthorhombic (α), Tetragonal (β), Cubic (γ) wikipedia.org | Light green solid (γ-form), electrical insulator wikipedia.org |

| Nd₃S₄ | - | - | Investigated for optical and magneto-optical properties researchgate.netpreterhuman.net |

| NdS₂ | - | - | Forms at lower temperatures, decomposes to Nd₂S₃ researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

neodymium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIGKOYGIHSSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

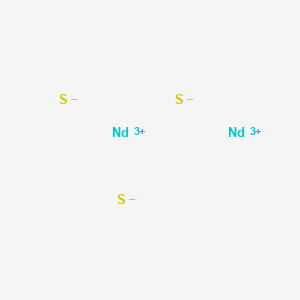

[S-2].[S-2].[S-2].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [MSDSonline] | |

| Record name | Neodymium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12035-32-4 | |

| Record name | Neodymium sulfide (Nd2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium sulfide (Nd2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dineodymium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Neodymium Sulfide Materials

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions are conventional methods for synthesizing neodymium sulfide (B99878). These techniques involve the reaction of solid precursors at elevated temperatures to yield the desired sulfide product.

Direct Reaction of Elemental Neodymium with Sulfur

One of the most direct methods for producing neodymium(III) sulfide (Nd₂S₃) is the reaction of elemental neodymium with sulfur. ontosight.aiwikipedia.org This synthesis is typically carried out at high temperatures. ontosight.ai The reaction can be represented by the following equation:

2Nd + 3S → Nd₂S₃ wikipedia.org

This method allows for the formation of different polymorphic forms of neodymium sulfide, including the α-form (orthorhombic), β-form (tetragonal), and γ-form (cubic). wikipedia.org At very high temperatures, around 1650 °C in a vacuum, the γ-form of Nd₂S₃ can decompose to form neodymium monosulfide (NdS). wikipedia.org A challenge with this method is that as the temperature increases, this compound can lose sulfur atoms, leading to a range of compositions between Nd₂S₃ and Nd₃S₄. wikipedia.org

Thermochemical Reduction of Neodymium Sulfate (B86663) Precursors

Thermochemical sulfate reduction (TSR) is a process that can be adapted for the synthesis of metal sulfides. This process involves the chemical reduction of a sulfate by an organic compound at elevated temperatures, typically above 100°C. geoscienceworld.org The products of TSR include reduced forms of sulfur, such as hydrogen sulfide (H₂S) or elemental sulfur, and oxidized carbon species like calcite and carbon dioxide. geoscienceworld.org

While direct studies on the thermochemical reduction of neodymium sulfate with specific reducing agents like carbon disulfide or carbon for the synthesis of this compound are not extensively detailed in the provided results, the general principles of TSR can be applied. For instance, the sulfidation of neodymium oxide (Nd₂O₃) using hydrogen sulfide (H₂S) at approximately 1450°C is a known method for producing this compound. wikipedia.orgvulcanchem.com This reaction is analogous to the synthesis of other lanthanide sulfides. vulcanchem.com

The reaction can be written as:

Nd₂O₃ + 3H₂S → Nd₂S₃ + 3H₂O wikipedia.org

Furthermore, the use of carbon as a reducing agent in pyrometallurgical processes to recover neodymium from waste materials has been investigated. semanticscholar.org In these processes, carbon-based reducing agents like graphite (B72142) have been used at temperatures between 1400–1550 °C to reduce neodymium-containing compounds. semanticscholar.org This suggests the feasibility of using carbon to reduce neodymium sulfate, although specific conditions and efficiencies for direct this compound synthesis are not provided.

The use of carbon disulfide (CS₂) as a sulfurizing agent for oxide precursors at temperatures exceeding 1000 °C is also a known method for synthesizing sulfide perovskites, which can include lanthanide elements. nih.gov

Solution-Based and Soft Chemistry Approaches

Solution-based and soft chemistry methods offer alternative routes to synthesize this compound, often providing better control over particle size, morphology, and properties, especially for nanomaterials.

Chemical Co-precipitation Techniques

Chemical co-precipitation is a versatile and cost-effective method for synthesizing various metal oxide and sulfide nanoparticles. ijnnonline.netresearchgate.net This technique involves the simultaneous precipitation of the desired metal ions from a solution. itrcweb.org For instance, cubic phase samarium (Sm³⁺) and neodymium (Nd³⁺) doped cadmium sulfide nanocrystals have been synthesized using a chemical co-precipitation method. osti.gov Similarly, neodymium orthoferrite (NdFeO₃) nanocrystals have been prepared via a co-precipitation procedure in an aqueous solution. ijnnonline.net This method can produce fine, high-purity, and stoichiometric particles. ijnnonline.net By carefully controlling parameters such as pH, temperature, stirring rate, and precursor concentrations, it is possible to produce particles with desired shapes and sizes. ijnnonline.net

Hydrothermal and Solvothermal Syntheses for Nanostructures

Hydrothermal and solvothermal methods are widely used for the synthesis of nanostructured materials, including metal sulfides. escholarship.orgrsc.org These techniques involve chemical reactions in a sealed vessel (autoclave) using water (hydrothermal) or an organic solvent (solvothermal) at elevated temperatures and pressures. rsc.org

Hydrothermal synthesis has been employed to fabricate undoped and neodymium (Nd)-doped tin monosulfide (SnS) nanostructures. x-mol.net In a typical process, the introduction of neodymium alters the surface morphology of the SnS particles. x-mol.net Similarly, neodymium hydroxide (B78521) and neodymium oxide nanorods have been prepared using a hydrothermal method. chalcogen.ro The use of ethylenediamine (B42938) as a solvent in solvothermal synthesis has been shown to produce single-crystalline Fe-doped NiS ternary nanorods. researchgate.net The conditions of the solvothermal process, such as solvent, temperature, duration, and precursors, can be adjusted to control the phase, morphology, and shape of the resulting particles. nih.gov

Sonochemical and Ultrasound-Assisted Fabrication Methods

Sonochemistry utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. mdpi.com This method is known for being a rapid and green approach for fabricating nanomaterials. ucl.ac.uk

Ultrasound-assisted synthesis has been used to prepare neodymium-doped tin sulfide (SnS) nanomaterials. nanochemres.org In this method, a solution containing the precursors is subjected to ultrasonic irradiation, which facilitates the chemical reaction. bwise.kr The application of ultrasound can lead to the formation of unique morphologies, such as nanoflower structures in Nd-doped SnS. nanochemres.orgnanochemres.org The power and duration of the sonication can influence the crystallite size and optical properties of the synthesized nanostructures. ucl.ac.uk Sonochemical methods have also been employed to fabricate various other metal sulfides and oxides. researchgate.netrsc.orgscienceopen.com

Table of Research Findings for this compound Synthesis

| Synthesis Method | Precursors | Conditions | Product | Key Findings | Reference(s) |

| High-Temperature Solid-State Reaction | |||||

| Direct Reaction | Neodymium, Sulfur | High Temperature | Nd₂S₃ | Forms various polymorphs; composition can vary with temperature. | ontosight.aiwikipedia.org |

| Thermochemical Reduction | Neodymium Oxide, Hydrogen Sulfide | ~1450 °C | Nd₂S₃ | Analogous to other lanthanide sulfide syntheses. | wikipedia.orgvulcanchem.com |

| Solution-Based and Soft Chemistry | |||||

| Chemical Co-precipitation | Neodymium Nitrate, Urea | - | Nd₂O₃ Nanoparticles | Method allows control over particle size and morphology. | bendola.com |

| Hydrothermal Synthesis | SnCl₂, Thioacetamide, Nd(NO₃)₃ | - | Nd-doped SnS Nanostructures | Nd doping alters surface morphology. | x-mol.net |

| Sonochemical Synthesis | SnCl₂, Thioacetamide, Nd(NO₃)₃ | Ultrasonic Irradiation | Nd-doped SnS Nanoflowers | Ultrasound promotes unique nanostructures. | nanochemres.orgnanochemres.org |

Microemulsion and Micellar-Assisted Routes for Nanoparticles

Microemulsion and micellar-assisted techniques offer a versatile "soft chemistry" approach for the synthesis of nanoparticles with controlled morphology and a narrow size distribution. chalcogen.ro These methods utilize self-assembled colloidal systems, such as reverse micelles, which act as nanoreactors to control the growth of the nanoparticles. chalcogen.roacs.org

In a typical microemulsion synthesis, a water-in-oil system is created where the aqueous phase, containing the precursor salts, is dispersed as nano-sized droplets within a continuous oil phase, stabilized by a surfactant. researchgate.net The reaction to form the nanoparticles occurs within these confined aqueous cores. For instance, a neodymium zirconate zinc sulfide nanocomposite was synthesized using a microemulsion method. nih.gov The particle size of the resulting nanocomposite was in the range of 14.7–42 nm. nih.gov

Micellar-assisted routes similarly employ surfactant micelles to control particle formation. emanresearch.org A micellar-assisted solid-state route has been successfully used in the pre-fabrication of this compound (NdS) nanoparticles. researchgate.net This method has also been applied to synthesize molybdenum disulfide-praseodymium sulfide (MoS2-PrS) heterojunctions, where both the MoS2 rods and PrS nanoparticles were initially synthesized via a micellar route followed by a solid-state reaction. researchgate.net These techniques provide a scalable and environmentally friendly solution for producing metal oxide and sulfide nanoparticles with precise control over their size and distribution. emanresearch.org

| Property | Value |

| Nanoparticle Size (Neodymium Zirconate Zinc Sulfide) | 14.7–42 nm nih.gov |

Vapor Phase Deposition Techniques for Thin Films

Vapor phase deposition techniques are crucial for fabricating high-quality thin films of this compound, which are essential for various electronic and optoelectronic applications.

Metal-Organic Chemical Vapor Deposition (MOCVD) has emerged as a powerful technique for the growth of this compound (Nd2S3) thin films. rsc.orgresearchgate.net This method involves the use of volatile metal-organic precursors that decompose on a heated substrate to form the desired thin film. A facile and pioneering growth of Nd2S3 thin films via MOCVD has been demonstrated using novel neodymium precursors, namely tris(N,N′-diisopropyl-2-dimethylamido-guanidinato)Nd(III) and tris(N,N′-diisopropyl-acetamidinato)Nd(III). rsc.orgresearchgate.net

| Parameter | Value |

| MOCVD Process Temperature | 400 °C to 600 °C rsc.orgresearchgate.net |

| Crystallization Temperature | > 500 °C rsc.orgresearchgate.net |

| Optical Bandgap (γ-Nd2S3) | 2.3 eV to 2.5 eV rsc.orgresearchgate.net |

Nebulizer spray pyrolysis (NSP) is another effective and cost-efficient technique for depositing thin films. In this method, a precursor solution is atomized into a fine mist by a nebulizer, which is then directed onto a heated substrate where the precursors decompose and react to form the film. science.gov

This technique has been employed to deposit neodymium-doped tin oxide (Nd:SnO2) thin films, where the effects of Nd doping on the structural, optical, and electrical properties were investigated. researchgate.netresearchgate.net Similarly, neodymium-doped zinc sulfide (Nd:ZnS) thin films have been prepared on glass substrates using the NSP method at 450 °C. researchgate.netisroset.org The structural analysis confirmed a polycrystalline hexagonal structure with no secondary phases. isroset.org Furthermore, the nebulizer spray pyrolysis approach has been used to produce varying concentrations of Nd-doped bismuth sulfide (Bi2S3:Nd) thin films, which exhibited an orthorhombic structure. colab.ws

| Material | Deposition Temperature | Structure |

| Nd:ZnS | 450 °C isroset.org | Polycrystalline Hexagonal isroset.org |

| Bi2S3:Nd | 350 °C colab.ws | Orthorhombic colab.ws |

Metal-Organic Chemical Vapor Deposition (MOCVD)

Single Crystal Growth Methods

The growth of single crystals is essential for fundamental studies of a material's intrinsic properties.

High-temperature solution growth, often referred to as the flux growth method, is a versatile technique for obtaining single crystals of complex materials, including ternary neodymium sulfides. This method utilizes a molten salt or metal as a solvent (flux) to dissolve the reactants and facilitate crystal growth at temperatures significantly lower than the melting points of the constituent elements. acs.org

For the synthesis of ternary rare earth sulfides, such as those in the M6N3S4Br (M = La – Nd) series, crystals have been grown by reacting the rare earth metal with sulfur and sodium azide (B81097) in the presence of a corresponding metal bromide flux (e.g., MBr3) and a NaBr flux. frontiersin.org The reactions were carried out in evacuated silica (B1680970) tubes at 850°C for extended periods. frontiersin.org This technique is particularly useful for growing incongruently melting compounds and allows for kinetic control over the reaction, often leading to the formation of novel phases that are not accessible through traditional high-temperature solid-state reactions. acs.orgfrontiersin.org

| Compound Series | Growth Temperature | Flux Components |

| M6N3S4Br (M = La – Nd) | 850 °C frontiersin.org | MBr3, NaBr frontiersin.org |

Advanced and Environmentally Conscious Synthesis Strategies (e.g., Biomimetic Approaches for related chalcogenides)

In the quest for more sustainable and environmentally friendly synthetic methods, biomimetic approaches are gaining attention for the production of metal chalcogenides. nih.gov These "green" pathways are inspired by biological processes and often utilize microorganisms or biomolecules to mediate the formation of nanoparticles under ambient conditions. conicet.gov.ar

For instance, the biosynthesis of metal chalcogenide nanocrystals (e.g., CdS, CdSe, CdTe) can be achieved through the metabolic activity of living organisms like bacteria, fungi, and yeasts. nih.govconicet.gov.ar These organisms can be fed precursors, leading to either intracellular or extracellular synthesis of nanoparticles. nih.gov An example is the fungus Fusarium oxysporum, which can enzymatically synthesize various metal sulfide nanoparticles. conicet.gov.ar Recently, a greener, biomimetic fabrication of neodymium selenide (B1212193) (Nd2Se3) nanoparticles has been demonstrated using a reductase enzyme extracted from Fusarium oxysporum. researchgate.net This process was assisted by a synthetic peptide that acted as a capping agent, resulting in water-dispersible nanoparticles with an average size of 18 ± 1 nm. researchgate.net

These biomimetic strategies not only offer an eco-friendly alternative to conventional chemical synthesis but also provide a means to combine bioremediation of toxic metals with the production of valuable nanomaterials. nih.gov

| Nanoparticle | Biomimetic Agent | Average Size |

| Neodymium Selenide (Nd2Se3) | Fusarium oxysporum reductase, synthetic peptide researchgate.net | 18 ± 1 nm researchgate.net |

Structural Elucidation and Crystallographic Investigations of Neodymium Sulfides

Crystal Structure Determination and Phase Analysis

The arrangement of atoms within a crystalline solid, known as its crystal structure, is a critical factor that dictates its physical and chemical properties. For neodymium sulfides, a variety of techniques are employed to determine these structures and identify the different phases that can exist.

X-ray diffraction (XRD) is a primary and powerful tool for analyzing the crystalline structure of materials. This technique is used for both bulk and nanocrystalline samples of neodymium sulfide (B99878). By directing X-rays at a sample and measuring the angles and intensities of the diffracted beams, researchers can deduce the crystal structure.

In the study of neodymium-doped cadmium sulfide (CdS) nanocrystals, XRD patterns confirmed the cubic zinc blende structure. researchgate.net The diffraction profiles indicated that the synthesized nanoparticles adopted this specific crystal lattice. researchgate.net Similarly, for mechanochemically synthesized ternary and quaternary copper-based sulfides, XRD is employed to identify the principal and secondary phases present in the resulting nanopowders. acs.org The analysis of XRD patterns helps in understanding the phase composition of the synthesized materials. acs.org

For more complex systems like the quaternary sulfides SrLnCuS₃ (where Ln can be La, Nd, or Tm), XRD is crucial for determining the crystal structure of both single-crystal and powdered samples. mdpi.comnih.gov These studies reveal the specific space group and arrangement of atoms within the crystal lattice. mdpi.comnih.gov In the case of neodymium-doped zinc sulfide (ZnS) nanoparticles, XRD is used to determine the average crystal size, which was found to vary with annealing temperature. ijesit.com

The versatility of XRD extends to various forms of materials. For instance, in the investigation of BaNd₂ZnS₅, powder X-ray diffraction (PXRD) was used to analyze the crystal structure. osti.govaps.org The data from PXRD is often analyzed using methods like the Le Bail method for structural refinement. osti.gov

For a more precise determination of the crystal structure, single crystal X-ray diffraction (SXRD) is employed. This technique provides detailed information about bond lengths, bond angles, and atomic positions within the crystal.

In the study of BaNd₂ZnS₅, SXRD measurements were carried out to refine the crystal structure. osti.gov This technique was also instrumental in determining the crystal and molecular structure of various other complex compounds. researchgate.net For the novel quaternary sulfides SrLnCuS₃ (Ln = La, Nd, Tm), single-crystal X-ray diffraction data were collected to elucidate their complex crystal structures. mdpi.com These studies provide a definitive understanding of the atomic arrangement, which is essential for explaining the material's properties. mdpi.com

Neodymium sulfide is known to exist in different crystalline forms, known as polymorphs. The most common stoichiometry is Nd₂S₃, which has several polymorphic forms.

Neodymium(III) sulfide (Nd₂S₃) is known to exist in three primary forms:

α-Nd₂S₃ : This form possesses an orthorhombic crystal structure. wikipedia.org

β-Nd₂S₃ : This polymorph exhibits a tetragonal crystal structure. wikipedia.org

γ-Nd₂S₃ : This is a high-temperature form with a cubic crystal structure. wikipedia.org

The γ-form is described as a light green solid. wikipedia.org When heated to high temperatures (around 1650 °C) in a vacuum, γ-Nd₂S₃ can decompose. wikipedia.org It is also noted that upon heating, this compound can lose sulfur atoms, leading to a range of compositions between Nd₂S₃ and Nd₃S₄. wikipedia.org Another identified phase is neodymium disulfide (NdS₂). americanelements.com

The precise dimensions of the unit cell, the fundamental repeating unit of a crystal structure, are determined through a process called lattice parameter refinement. This involves analyzing diffraction data to obtain accurate values for the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ).

For the quaternary sulfide SrNdCuS₃, which crystallizes in the orthorhombic space group Pnma, the unit cell parameters have been determined from powder X-ray diffraction data. mdpi.comnih.gov In studies of other complex materials, such as those involving layered perovskites, the unit cell parameters are refined using programs that analyze the powder XRD data. researchgate.netdiva-portal.org The refinement of these parameters is crucial for understanding the subtle structural changes that can occur with variations in composition or synthesis conditions. For example, in doped materials, changes in lattice parameters can indicate the successful incorporation of the dopant into the crystal lattice. researchgate.netscirp.org

Microstructural and Morphological Characterization

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are powerful techniques for visualizing the surface topography and morphology of materials. These methods use a focused beam of electrons to scan the sample's surface, generating images that reveal features such as grain size, shape, and surface texture.

In the study of neodymium-doped zinc sulfide nanoparticles, FESEM was used to examine the surface topography and microstructure. ijesit.com For the quaternary sulfides SrLnCuS₃, SEM coupled with energy-dispersive X-ray spectroscopy (SEM-EDX) was used to confirm the elemental composition and homogeneity of the synthesized powders. mdpi.com Similarly, in the characterization of neodymium-doped CdS nanocrystals, SEM images revealed the spherical shape of the nanocrystals. researchgate.net FESEM provides clearer and less distorted images with higher spatial resolution compared to conventional SEM, making it ideal for examining nanoscale features. ijpbs.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for the structural characterization of this compound at the nanoscale. acs.org TEM provides detailed morphological information, including the size and shape of nanoparticles, while HRTEM allows for the visualization of the crystalline lattice, enabling the identification of crystal structures and defects. acs.orgwikipedia.org

HRTEM goes a step further by providing atomic-resolution images of the crystal lattice. uni-bremen.depnas.org This capability is essential for identifying the crystallographic phases and observing structural features like lattice fringes and defects. uni-bremen.de For example, in the study of CuCo₂S₄ nanosheets, HRTEM images clearly showed lattice fringes with a specific d-spacing, indicating the presence of (311) planes. frontiersin.org Theoretical models are often used in conjunction with HRTEM to simulate images and confirm the lowest energy configurations of the synthesized nanoparticles, as demonstrated in the study of metallic neodymium nanoparticles. nih.gov The combination of TEM and HRTEM provides a comprehensive understanding of the microstructure of this compound and related nanomaterials, which is critical for correlating their structure with their physical and chemical properties.

Particle Size Distribution and Nanostructure Morphology Analysis (e.g., Nanoflowers, Nanosheets)

The morphology and size distribution of this compound nanostructures are critical parameters that influence their properties and potential applications. Various synthesis methods can be employed to create diverse morphologies, including nanoflowers and nanosheets.

Nanoflowers: The synthesis of inorganic materials in the form of nanoflowers has garnered significant attention due to their high surface area and unique properties. rsc.orgrsc.org In the context of metal sulfides, nanoflower-like structures have been successfully synthesized for various compounds. For instance, MoS₂ nanoflowers have been created using a hydrothermal method. nih.gov The morphology of these structures is typically characterized by interconnected, petal-like nanosheets. The doping of tin sulfide (SnS) with neodymium has been shown to induce a change in morphology from crystalline to a nanoflower structure. nanochemres.org The synthesis of NiCoMn-based sulfides has also resulted in 2D nanosheet-constituted nanoflower-like structures. nii.ac.jp These complex architectures are often analyzed using scanning electron microscopy (SEM) and TEM to understand their morphology. nih.govnii.ac.jp

Nanosheets: Two-dimensional nanosheets are another important morphology for this compound and related materials, offering a high surface area and interesting electronic properties. frontiersin.org The synthesis of free-standing nanosheets of neodymium tritelluride (NdTe₃), a related rare-earth chalcogenide, has been demonstrated through a solution-phase method. nih.gov The thickness of these nanosheets was found to be dependent on the neodymium precursor used, with average thicknesses of approximately 12 ± 2.5 nm and 19 ± 2.4 nm. nih.gov The lateral dimensions of these nanosheets were in the range of 200–400 nm. nih.gov Similarly, ultrathin ferrous sulfide (FeS) nanosheets have been synthesized, highlighting the potential for creating 2D structures of metal sulfides. nih.gov The synthesis of CuCo₂S₄ has also yielded interconnected nanosheets with an average thickness of 10–15 nm. frontiersin.org

Particle Size Distribution: The particle size distribution of this compound nanoparticles is a key parameter that is often controlled during synthesis. In a study on neodymium selenide (B1212193) nanoparticles, a size distribution of 18 ± 1 nm was achieved. mdpi.com For neodymium oxide nanoparticles, the size distribution in a colloidal suspension has also been characterized. researchgate.net The size distribution of lead sulfide (PbS) nanoparticles in thin films has been shown to be influenced by the synthesis conditions, with some films exhibiting unimodal distributions and others showing bimodal distributions with peaks at different particle sizes. researchgate.net The average particle size can vary significantly depending on the preparation method and parameters.

The table below summarizes the dimensions of various neodymium-containing and related sulfide/chalcogenide nanostructures.

| Material | Morphology | Average Size/Thickness | Lateral Dimensions | Synthesis Method |

| NdTe₃ nih.gov | Nanosheets | ~12 ± 2.5 nm | 200–400 nm | Solution Synthesis |

| NdTe₃ nih.gov | Nanosheets | ~19 ± 2.4 nm | 200–400 nm | Solution Synthesis |

| Nd₂Se₃ mdpi.com | Spherical Nanoparticles | 18 ± 1 nm | - | Biogenic |

| CuCo₂S₄ frontiersin.org | Nanosheets | 10–15 nm | - | Hydrothermal |

| Fe-Cu-Sulfide researchgate.net | Nanosheets | - | up to ~1000 nm | - |

Thin Film Surface Topography and Crystalline Orientation

The surface topography and crystalline orientation of this compound thin films are critical characteristics that dictate their performance in various applications. These properties are typically investigated using techniques such as Atomic Force Microscopy (AFM) for surface topography and X-ray Diffraction (XRD) for crystalline orientation. researchgate.netrsc.org

Surface Topography: The surface topography of thin films, including roughness and grain structure, is significantly influenced by the deposition technique and parameters. researchgate.net For instance, in the case of antimony sulfide (Sb₂S₃) thin films, AFM has been used to study the surface topography, revealing how it is affected by film thickness. rsc.org Similarly, for gallium sulfide (GaS) thin films, AFM images have shown the topography and grain boundaries of the crystals. optica.org The surface roughness of lanthanum strontium cobaltite (B72492) (LSC) thin films was found to be very low, with RMS values around 0.5 to 1.0 nm. acs.org The analysis of surface topography provides insights into the growth mechanism of the thin films. researchgate.net

Crystalline Orientation: The crystalline orientation of thin films describes the preferred alignment of the crystallites. XRD is the primary technique used to determine this property. researchgate.net In neodymium-doped tin sulfide (Nd:SnS) thin films, XRD patterns have shown a preferred orientation along the (111) plane. researchgate.net The intensity of this peak was found to vary with the doping concentration of neodymium. researchgate.net For tin sulfide (SnS) thin films, the preferred orientation has been observed along the (210) and (111) directions. bohrium.com The crystalline orientation can also be influenced by the substrate, as demonstrated by the oriented growth of LSC thin films on different single-crystal substrates. acs.org In some cases, the preferred orientation can change with film thickness. researchgate.net

The table below presents findings on the surface topography and crystalline orientation of neodymium-doped and related sulfide thin films.

| Thin Film Material | Deposition Technique | Preferred Crystalline Orientation | Surface Roughness (RMS) |

| Nd:SnS researchgate.net | Nebulizer Spray Pyrolysis | (111) | - |

| SnS bohrium.com | Nebulizer Spray Pyrolysis | (210), (111) | - |

| LSC on LSGM acs.org | Pulsed Laser Deposition | (001), (110), (111) | 0.5 - 1.0 nm |

| GaS optica.org | Chemical Vapor Deposition | c-axis oriented | - |

Compositional Analysis and Stoichiometry Verification

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a widely used analytical technique for determining the elemental composition of a material. thermofisher.comwikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental analysis of specific areas of a sample. myscope.trainingbruker.com

In the context of this compound and related materials, EDS is crucial for confirming the presence of the constituent elements and verifying the stoichiometry. For example, in the study of neodymium-doped tin sulfide (Nd:SnS), EDS analysis confirmed the presence of tin, sulfur, and neodymium. nanochemres.org Similarly, for neodymium-doped zinc sulfide (Nd:ZnS) nanoparticles, EDS spectra confirmed the percentage of the doping material in the crystal. ijesit.com In the synthesis of samarium- and neodymium-doped cadmium sulfide nanocrystals, EDS analysis confirmed the presence of cadmium, sulfide, and the rare earth elements. osti.gov

EDS can also be used to create elemental maps, which show the spatial distribution of different elements within a sample. bruker.com This is particularly useful for analyzing the homogeneity of doped materials and identifying any phase segregation. The accuracy of quantitative EDS analysis can be affected by factors such as overlapping X-ray emission peaks and the nature of the sample. wikipedia.org

The table below shows a summary of elemental analysis results from EDS/EDX for various neodymium-containing materials.

| Material | Detected Elements | Analytical Goal |

| Nd:SnS nanochemres.org | Sn, S, Nd | Confirmation of elemental presence |

| Nd:ZnS ijesit.com | Zn, S, Nd | Confirmation of doping percentage |

| Nd-doped CdS osti.gov | Cd, S, Nd | Confirmation of elemental presence |

| Nd-doped SnS₂ researchgate.net | Sn, S, Nd | Confirmation of elemental presence |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the characterization of this compound and related compounds, XPS is instrumental in determining the oxidation states of the constituent elements. For instance, in the analysis of neodymium-doped tin sulfide (Nd:SnS) and antimony sulfide (Sb₂S₃) thin films, XPS is employed to understand the surface chemical composition and the oxidation states of the elements. nanochemres.orgrsc.org This information is vital for understanding the chemical bonding and electronic structure of the material.

In a study on lanthanum strontium cobaltite (LSC) thin films, near-ambient-pressure XPS was used to investigate the surface chemistry and the presence of adsorbates like sulfates, which can impact the material's properties. acs.org The ability of XPS to provide information about the chemical environment of the atoms makes it a powerful tool for studying the surface properties and potential degradation mechanisms of this compound materials.

Electronic Structure and Transport Phenomena in Neodymium Sulfides

Band Gap Engineering and Characterization

The band gap is a fundamental property of a semiconductor that determines its electronic and optical characteristics. The ability to engineer and accurately characterize the band gap is crucial for designing materials for specific applications.

Determination of Direct and Indirect Band Gaps

The band gap in a semiconductor can be either direct or indirect, a distinction based on the alignment of the crystal momentum (k-vector) of the valence band maximum and the conduction band minimum. wikipedia.org In a direct band gap material, an electron can be excited from the valence band to the conduction band without a change in momentum, a process that can efficiently absorb or emit a photon. wikipedia.org In an indirect band gap material, this transition requires the involvement of a phonon to conserve momentum. wikipedia.org

The nature of the band gap can be determined experimentally using techniques like absorption spectroscopy. wikipedia.org By plotting the absorption coefficient against photon energy in a Tauc plot, one can often determine both the value of the band gap and whether it is direct or indirect. aip.orgresearchgate.net For instance, in a Tauc plot, an exponent of 2 corresponds to a direct allowed transition, while an exponent of 1/2 indicates an indirect allowed transition. aip.org

Computational methods, such as DFT, are also used to calculate the band structure and determine the nature of the band gap. researchgate.net For example, DFT calculations have been used to establish that neodymium-doped arsenic sulfide (B99878) has an indirect band gap. researchgate.net Similarly, theoretical calculations for quaternary sulfides containing neodymium have also been performed to determine their band gap characteristics. researchgate.net

Table 1: Investigated Properties of Neodymium Sulfide and Related Compounds

| Compound/System | Investigated Property | Method | Finding | Citation |

|---|---|---|---|---|

| Neodymium-doped As2S3 | Electronic and optical properties | Experimental and First-principles calculation | The crystal has an indirect band gap. | researchgate.net |

| Nd2O3 | Electronic bands and density of states | DFT-GGA | An indirect band gap between the Γ-K points is observed. | scirp.org |

| SrNdCuS3 | Optical, phonon, and electronic properties | First-principles calculations | The electronic band structure was evaluated. | researchgate.net |

| Neodymium Hydrides | Electronic band structure | Theoretical calculations | Large exchange spin-splitting in the electronic band structure. | uspex-team.org |

| SnS doped with Neodymium | Optical and electrical properties | Diffuse reflectance spectroscopy and 4-probe techniques | Band gap decreased with an increase in dopant amount. | nanochemres.org |

Influence of Doping and Stoichiometry on Band Structure

The electronic band structure of this compound, particularly its band gap, is sensitive to both doping and stoichiometry. Doping with different elements can modify the band gap, a principle that applies to rare-earth sulfides generally. For instance, in cerium sulfide (Ce₂S₃), doping with Lanthanum (La³⁺) has been shown to increase the band gap value from 2.12 to 2.22 eV as the doping concentration increases. rsc.org This suggests that substitutional doping in the cation sublattice can directly influence the electronic states and alter the band gap. Similarly, theoretical studies on arsenic sulfide (As₂S₃) doped with neodymium (Nd) indicate a reduction in the band gap from 2.18 eV to 1.75 eV. This change is attributed to the formation of new impurity levels within the band gap, below the conduction band.

Stoichiometry, or the ratio of constituent elements, also plays a critical role in determining the electronic properties of metal sulfides. researchgate.net Non-stoichiometric compounds, which have a slight excess or deficiency of atoms, can exhibit significantly different electronic structures compared to their stoichiometric counterparts. wikipedia.org In the case of this compound, variations in the Nd:S ratio can lead to the formation of defect states within the band gap, which in turn affects the material's electronic and optical properties. For example, γ-Nd₂S₃ is reported to have a band gap of approximately 2.6 eV. researchgate.net However, deviations from the ideal Nd₂S₃ stoichiometry can introduce energy levels within this gap, effectively altering its electronic characteristics. This is a common phenomenon in sulfides; for example, in lead sulfide (PbS) quantum dots, deviations from a 1:1 Pb:S ratio can turn the material metallic or introduce gap states. researchgate.net Similarly, in gadolinium sulfide (GdSₓ), electrical properties are bounded by the near-stoichiometric composition, with excess gadolinium leading to metallic behavior and a deficiency leading to semiconductor behavior. researchgate.net While direct data for Nd₂S₃ is limited, these examples from analogous sulfide systems highlight the significant impact of stoichiometry on the band structure.

The introduction of dopants in other sulfide systems provides further insight. In a study on Nd-doped tin sulfide (SnS), it was observed that increasing the amount of neodymium dopant resulted in a decrease in the band gap. nanochemres.org This effect is often desirable for enhancing semiconductor and photocatalytic properties. nanochemres.org Theoretical studies on zinc oxide (ZnO) doped with rare-earth elements like Ytterbium (Yb), Thulium (Tm), and Cerium (Ce) have shown an increase in the band gap, attributed to the Burstein-Moss effect, where the Fermi level shifts into the conduction band. arxiv.org

Table 1: Effect of Doping on the Band Gap of Various Sulfide Materials

| Host Material | Dopant | Effect on Band Gap | Reference |

|---|---|---|---|

| Ce₂S₃ | La³⁺ | Increases from 2.12 to 2.22 eV | rsc.org |

| As₂S₃ | Nd | Decreases from 2.18 to 1.75 eV | |

| SnS | Nd | Decreases with increased doping | nanochemres.org |

Electrical Conductivity and Charge Transport Mechanisms

This compound (Nd₂S₃) is characterized as a semiconductor. Specifically, the γ-phase of this compound (γ-Nd₂S₃) is reported to be an n-type semiconductor. researchgate.nettandfonline.com This classification indicates that the majority charge carriers responsible for electrical conduction are electrons. In contrast, some sources describe neodymium(III) sulfide as an electrical insulator, which suggests that its conductivity can be highly dependent on its specific form, purity, and stoichiometry. wikipedia.orgnasa.gov

The conductivity type (p-type or n-type) in semiconductors is determined by the nature of the dominant charge carriers. In n-type semiconductors, there is an excess of electrons, which act as the majority carriers. arxiv.org This can be achieved by introducing donor impurities that contribute free electrons to the conduction band. arxiv.org Conversely, p-type semiconductors have an abundance of "holes" (the absence of an electron), which behave as positive charge carriers.

While γ-Nd₂S₃ is identified as an n-type material, the electrical behavior of other related sulfides can vary. For instance, neodymium-doped arsenic sulfide (As₂S₃) is suggested to become an n-type semiconductor due to the shift of the Fermi level into the conduction band upon doping.

The electrical properties of this compound are significantly influenced by its defect chemistry. Defects such as vacancies and interstitials can introduce localized energy levels within the band gap, acting as charge traps or sources of charge carriers, thereby altering conductivity. nih.gov In non-stoichiometric this compound (Nd₁-ₓS), metal-deficient samples exhibit a grown-in defect structure characterized by the short-range ordering of vacancies. tandfonline.com This ordering of defects can create substantial stresses in the lattice and has been linked to changes in the material's magnetic and, by extension, electrical properties. tandfonline.com

In many rare-earth sulfides, deviations from ideal stoichiometry are common and play a crucial role in their electrical behavior. For example, when heated, Nd₂S₃ can lose sulfur atoms, leading to a range of compositions between Nd₂S₃ and Nd₃S₄. wikipedia.org This sulfur deficiency implies the presence of sulfur vacancies. In a broader context of rare-earth doped materials like ceria, doping with trivalent rare-earth cations introduces a high concentration of oxygen vacancies to maintain charge neutrality, which in turn increases ionic conductivity. researchgate.net A similar principle applies to sulfides, where sulfur vacancies can act as donor defects, contributing to n-type conductivity.

The formation of vacancy-rich structures can be a deliberate strategy to enhance certain properties. For instance, creating vacancy-rich Nd₂S₃ has been explored to boost photocatalytic activity, where the vacancies play a role in charge separation and transport. researchgate.net The presence and concentration of these defects are often controlled by the synthesis conditions.

The electrical conductivity of this compound, like other semiconductors, is dependent on temperature. Generally, the electrical conductivity of a semiconductor increases with temperature. This is because thermal energy can excite electrons from the valence band to the conduction band, increasing the number of charge carriers.

While specific, detailed experimental data for the temperature-dependent electrical conductivity of pure Nd₂S₃ is not widely available in the provided search results, studies on related materials offer valuable insights. For example, in neodymium-doped tin sulfide (SnS) nanomaterials, it was found that as temperature increases, the electrical resistance decreases, leading to a corresponding increase in electrical conductivity. nanochemres.org This behavior is characteristic of semiconducting materials.

Table 2: General Temperature Dependence of Electrical Properties in Semiconductors

| Property | General Trend with Increasing Temperature | Reason | Reference |

|---|---|---|---|

| Carrier Concentration | Increases | Thermal excitation of electrons across the band gap. | researchgate.net |

| Carrier Mobility | Decreases | Increased scattering from lattice vibrations (phonons). | researchgate.net |

| Electrical Conductivity | Increases | The increase in carrier concentration typically outweighs the decrease in mobility. | nanochemres.orgresearchgate.net |

Defect Chemistry and its Impact on Electrical Properties

High-Pressure Effects on Electronic Structure and Phase Transitions

The application of high pressure can induce significant changes in the electronic structure and lead to phase transitions in this compound and related materials. High-pressure experiments on the broader class of rare-earth sesquisulfides (Ln₂S₃) have revealed complex phase diagrams and structural transformations. tandfonline.com For the heavy rare-earth sesquisulfides (from Dy to Lu), applying high pressure and temperature can induce transitions between different crystal structures, such as from the orthorhombic A-type to a cubic defect Th₃P₄-type structure. tandfonline.comresearchgate.net These structural changes are inherently linked to modifications in the electronic band structure.

While specific high-pressure studies on Nd₂S₃ are not detailed in the provided results, research on other sulfides provides a framework for understanding potential effects. For instance, in SnS₂, hydrostatic pressure leads to a decrease in lattice constants and a reduction in the band gap, which in turn affects thermoelectric coefficients. mdpi.com Similarly, studies on Sb₂S₃ show continuous changes in lattice parameters and bond lengths under pressure, indicating modifications to the electronic environment, although no first-order phase transition was observed up to 25 GPa. wikipedia.org

It is known that Nd₂S₃ exists in several polymorphic forms at ambient pressure, including the α- (orthorhombic) and γ- (cubic) phases. wikipedia.org High pressure can be expected to favor denser crystal packing, potentially leading to transitions to different, more compact structures. For example, in mixed rare-earth sulfides like GdYbS₃, high pressure can induce transformations to a cubic defect Tl₃P₄-type phase or an orthorhombic U₂S₃-type phase. researchgate.net Such pressure-induced phase transitions would invariably alter the electronic band structure and, consequently, the electrical properties of the material.

Spectroscopic and Optical Properties of Neodymium Sulfides

Luminescence Characteristics and Mechanisms

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the electronic structure and optical properties of neodymium sulfides. When doped into various host materials, neodymium ions (Nd³⁺) exhibit characteristic emission spectra. For instance, in GeS layered crystals, intense luminescence peaks in the infrared region are attributed to the intracenter transitions of neodymium ions. jomardpublishing.comjomardpublishing.com The strongest emission is observed with a 785 nm laser excitation, while a 532 nm laser produces the lowest intensity photoluminescence. jomardpublishing.comjomardpublishing.com Similarly, in arsenic sulfide (B99878) (As₂S₃) crystals doped with neodymium, a significant enhancement in the intensity of intra-atomic transitions of neodymium is observed due to the efficient transfer of photon energy. researchgate.net

The luminescence of Nd³⁺ has also been studied in various other host materials. In CaGa₂S₄, Stokes luminescence is observed, which is associated with several electronic transitions of the neodymium ions. physics.gov.az The intensity of this photoluminescence is found to increase with higher concentrations of Nd. physics.gov.az In lead-borate glasses, Nd³⁺ doping results in strong near-infrared (NIR) emission at 903, 1068, and 1348 nm when excited at 800 nm. sciencepublishinggroup.com The table below summarizes the observed photoluminescence peaks in different neodymium-doped systems.

Observed Photoluminescence in Neodymium-Doped Systems

| Host Material | Excitation Wavelength (nm) | Emission Peaks (nm) | Corresponding Transitions |

|---|---|---|---|

| GeS | 532, 642, 785 | 1100-1180, 1250-1350, 1400-1700 | ⁴F₃/₂ → ⁴I₁₁/₂, ⁴F₃/₂ → ⁴I₁₃/₂, ⁴F₃/₂ → ⁴I₁₅/₂ |

| As₂S₃ | 785 | 800-840, 850-940, 950-980, 1025-1130 | ⁴F₃/₂ → ⁴I₉/₂, ⁴F₅/₂ → ⁴I₉/₂, ⁴F₇/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂ |

| CaGa₂S₄ | - | Visible (400-700), NIR (900-1400) | ²G₇/₂→⁴I₉/₂, ²G₅/₂→⁴I₉/₂, ²H₁₁/₂→⁴I₉/₂, ⁴F₁₉/₂→⁴I₉/₂, ²H₉/₂→⁴I₉/₂ |

The characteristic luminescence of neodymium sulfide systems originates from intra-atomic 4f-4f electronic transitions of the Nd³⁺ ions. These transitions are relatively insensitive to the host lattice due to the shielding of the 4f electrons by the outer 5s and 5p electrons. One of the most prominent and technologically important transitions is the ⁴F₃/₂ → ⁴I₁₁/₂ transition, which is responsible for the strong emission around 1.06 µm, a wavelength widely used in solid-state lasers.

In neodymium-doped As₂S₃ crystals, a significant increase in the intensity of the ⁴F₃/₂ → ⁴I₁₁/₂ transition is observed, indicating efficient energy transfer to the neodymium ions. researchgate.net Similarly, in GeS:Nd layered crystals, intense luminescence peaks are attributed to various intracenter transitions, including ⁴F₃/₂ → ⁴I₁₁/₂, ⁴F₃/₂ → ⁴I₁₃/₂, and ⁴F₃/₂ → ⁴I₁₅/₂. jomardpublishing.comjomardpublishing.com The table below details some of the key intra-atomic transitions observed in neodymium-doped sulfide systems.

Key Intra-atomic Transitions of Nd³⁺ in Sulfide Systems

| Transition | Wavelength Range (nm) | Host Material |

|---|---|---|

| ⁴F₃/₂ → ⁴I₉/₂ | 800-840, 903 | As₂S₃, Lead-Borate Glass |

| ⁴F₅/₂ → ⁴I₉/₂ | 850-940 | As₂S₃ |

| ⁴F₇/₂ → ⁴I₉/₂ | 950-980 | As₂S₃ |

| ⁴F₃/₂ → ⁴I₁₁/₂ | 1025-1130, 1068, 1100-1180 | As₂S₃, Lead-Borate Glass, GeS |

| ⁴F₃/₂ → ⁴I₁₃/₂ | 1348, 1250-1350 | Lead-Borate Glass, GeS |

Neodymium-doped materials can exhibit both up-conversion and down-conversion luminescence. Up-conversion is a process where lower-energy photons are converted into higher-energy emission, while down-conversion involves the emission of multiple lower-energy photons after the absorption of a single high-energy photon.

In Nd³⁺-doped chalcohalide glasses, infrared-to-visible up-conversion has been observed. capes.gov.br When excited at a wavelength resonant with the ⁴F₃/₂ state, emissions at 538, 600, and 675 nm are observed, attributed to transitions from the ⁴G₇/₂ level. capes.gov.br This up-conversion occurs through an energy-transfer mechanism involving two excited Nd³⁺ ions in the ⁴F₃/₂ state. capes.gov.br Excitation at higher energies can lead to an additional blue emission from the ²P₁/₂ state, which is attributed to excited-state absorption. capes.gov.br

Down-conversion processes are also significant in neodymium-doped systems. The rich energy level structure of Nd³⁺ allows for multiple emission pathways from a single absorbed photon, a phenomenon of interest for improving the efficiency of solar cells.

The luminescence efficiency of neodymium sulfides can be significantly affected by quenching phenomena and the presence of impurities. Quenching refers to non-radiative decay processes that compete with the desired radiative transitions, leading to a decrease in emission intensity.

In Nd³⁺-doped lead-borate glasses, photoluminescence quenching is observed at Nd³⁺ concentrations above 1.0 mol%. sciencepublishinggroup.com This quenching is attributed to several factors, including multiphonon relaxation, cross-relaxation between Nd³⁺ ions, and the presence of OH⁻ groups, which can act as quenching centers. sciencepublishinggroup.com Cross-relaxation is a process where an excited Nd³⁺ ion transfers part of its energy to a nearby Nd³⁺ ion in the ground state, leading to non-radiative decay for both ions. The presence of impurities or defects in the host lattice can also create trapping centers for excitation energy, leading to luminescence quenching. nih.gov

Up-conversion and Down-conversion Luminescence Processes

Absorption and Reflectance Spectroscopy

UV-Visible absorption spectroscopy is a key technique for characterizing the electronic transitions in neodymium sulfides. The absorption spectra of these materials reveal information about the band gap of the host material as well as the characteristic f-f transitions of the Nd³⁺ ions.

In thin films of γ-Nd₂S₃, the optical bandgap has been determined to range from 2.3 eV to 2.5 eV. researchgate.net Studies on neodymium-doped arsenic sulfide have shown that the inclusion of Nd atoms induces a red shift in the absorption spectrum. The absorption spectra of neodymium-doped materials typically show sharp absorption bands corresponding to the transitions from the ⁴I₉/₂ ground state to various excited states of the Nd³⁺ ion. mdpi.com For example, in neodymium-doped tin sulfide (SnS) nanomaterials, the band gap was found to decrease as the amount of neodymium dopant increased. nanochemres.org This tunability of the optical properties makes neodymium sulfides promising for various optoelectronic applications.

Optical Bandgap of this compound and Related Materials

| Material | Form | Optical Bandgap (eV) |

|---|---|---|

| γ-Nd₂S₃ | Thin Film | 2.3 - 2.5 |

| As₂S₃:Nd | Crystal | ~1.75 |

| As₂S₃ (undoped) | Crystal | ~2.18 |

Diffuse Reflectance Spectroscopy (DRS) and Tauc Plot Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. mit.edu An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range, providing detailed information about the chemical structure and functional groups present in a material. mit.edunih.gov The analysis identifies chemical bonds by measuring the absorption of infrared radiation at frequencies that correspond to the bond's vibrational frequencies. mit.edu

In the context of this compound-containing materials, FTIR analysis is employed to identify the various functional groups present on the surface of the material. mdpi.comresearchgate.net For example, in studies of composites containing Nd₂S₃, FTIR spectra are used to confirm the presence of different functional groups, such as primary and secondary amines or carboxylic acids, alongside the metal-sulfide bonds. mdpi.com The spectra are typically recorded in the range of 400 to 4000 cm⁻¹, which covers the characteristic vibrational frequencies of most common organic and inorganic functional groups. mdpi.comspectroscopyonline.com

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes (phonons) of a material. renishaw.comazooptics.com When light interacts with a material, it can be inelastically scattered, resulting in a shift in energy known as the Raman shift. This shift corresponds to the energy of the material's phonons and provides a structural fingerprint. azooptics.com Raman spectra can reveal information about crystal structure, phase, polymorphy, and molecular interactions. mdpi.com

The technique is used to identify both acoustic and optical phonon modes. researchgate.net In studies of neodymium-containing compounds, such as Nd₀.₅Sr₀.₅MnO₃, Raman scattering experiments as a function of temperature have been used to investigate phase transitions. optica.org In these materials, observed phonon modes are analyzed to understand structural disorder and spin-phonon interactions. optica.org For neodymium-doped sulfide glasses, Raman spectroscopy helps estimate the average phonon energy of the glass network, which is a crucial parameter for understanding luminescence properties. researchgate.net Furthermore, Raman analysis is effective for identifying impurity phases within a sample, as different crystalline structures will produce distinct spectral fingerprints. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Advanced Spectroscopic Probes and Techniques (e.g., Spectrophotometric Studies at Elevated Temperatures)

Advanced spectroscopic techniques allow for the investigation of material properties under non-ambient conditions, such as elevated temperatures and pressures. One such application is the use of a high-temperature, flow-through, UV-visible spectroscopic system to study the complexation of neodymium in aqueous solutions. These experiments are conducted using specially designed spectrophotometric cells constructed from materials like titanium alloy and equipped with fused silica (B1680970) windows to withstand high pressures and temperatures. researchgate.net

Studies on the complexation of neodymium(III) in sulfate-bearing solutions have been performed at temperatures ranging from 25°C to 250°C and a pressure of 100 bars. These spectrophotometric analyses revealed that while the Nd³⁺ ion is dominant at lower temperatures, neodymium sulfate (B86663) complexes become significant at elevated temperatures. researchgate.net The dominant species identified are the neodymium mono-sulfate complex (NdSO₄⁺) and the neodymium di-sulfate complex (Nd(SO₄)₂⁻). Research indicates that the di-sulfate complex, in particular, increases in stability and importance as the temperature rises above 150°C. Equilibrium constants for the formation of these complexes have been calculated from the spectral data, providing crucial thermodynamic information for understanding neodymium geochemistry in hydrothermal systems.

Magnetic Properties and Phenomena in Neodymium Sulfides

Magnetic Ordering and Transitions

Neodymium sulfide (B99878) compounds display diverse magnetic ordering behaviors and undergo transitions to ordered states at low temperatures. The specific nature of this ordering is highly dependent on the crystal structure and stoichiometry of the material.

Several neodymium sulfide compounds are known to adopt an antiferromagnetic (AFM) ground state at low temperatures. In this state, the magnetic moments of neighboring neodymium ions align in an antiparallel fashion. The temperature at which this transition from a paramagnetic to an antiferromagnetic state occurs is known as the Néel temperature (TN).

For instance, neodymium monosulfide (NdS), which possesses a metallic character, transitions into an antiferromagnetic state at temperatures reported to be between 8.4 K and 11 K. aip.orgresearchgate.net This magnetic transition is accompanied by a structural transformation from a cubic to a weakly tetragonal lattice. aip.orgresearchgate.net

In the more complex quaternary sulfide, BaNd₂ZnS₅, which features a geometrically frustrated Shastry-Sutherland lattice, a long-range antiferromagnetic ordering is observed at a Néel temperature of 2.9 K. osti.govresearchgate.netarxiv.orgaps.org Below this temperature, the magnetic moments are primarily aligned within the ab-plane of the crystal structure. osti.govresearchgate.netarxiv.org Another compound, δ-Nd1.33Lu0.67S3, shows deviations from Curie-Weiss behavior that may indicate short-range antiferromagnetic ordering. osti.gov

Table 1: Antiferromagnetic Transition Temperatures (TN) for Select Neodymium Sulfides

| Compound | Néel Temperature (TN) | Reference |

|---|---|---|

| Neodymium monosulfide (NdS) | 8.4 K - 11 K | aip.orgresearchgate.net |

| BaNd₂ZnS₅ | 2.9 K | osti.govresearchgate.netarxiv.orgaps.org |

Metamagnetism is a phenomenon observed in some antiferromagnetic materials where the application of a sufficiently strong external magnetic field can induce a sharp transition to a high-magnetization state, often a field-induced ferromagnetic (paramagnetic) state. This transition occurs at a critical field (Hc).

Neodymium monosulfide (NdS) exhibits such a field-induced transition. At temperatures of 4.2 K and 1.6 K, a critical field of approximately 90 kOe is required to induce a transition from the antiferromagnetic to a ferromagnetic state. researchgate.net

The Shastry-Sutherland lattice compound BaNd₂ZnS₅ also displays distinct metamagnetic transitions below its ordering temperature. osti.govresearchgate.netaps.org When measured at 1.8 K, the transition appears at different field strengths depending on the orientation of the crystal with respect to the applied field. For a field applied along the magnetism.eu crystallographic direction, the metamagnetic transition occurs at approximately 15 kOe. osti.govresearchgate.netarxiv.org When the field is aligned with the osti.gov direction, the transition happens at a higher field of about 21 kOe. osti.govresearchgate.netarxiv.org This behavior is characteristic of a spin-flop transition, a type of metamagnetic transition where the sublattice magnetizations abruptly reorient to a configuration nearly perpendicular to the applied field. aps.org

Table 2: Metamagnetic Transition Fields for Neodymium Sulfides

| Compound | Temperature (K) | Field Direction | Critical Field (Hc) | Reference |

|---|---|---|---|---|

| Neodymium monosulfide (NdS) | 1.6 - 4.2 K | N/A | ~90 kOe | researchgate.net |

| BaNd₂ZnS₅ | 1.8 K | magnetism.eu | ~15 kOe | osti.govresearchgate.netarxiv.org |

| osti.gov | ~21 kOe | osti.govresearchgate.netarxiv.org |

The specific arrangement of spins in the ordered state is described by the magnetic structure, which can be simple and collinear or complex and noncollinear. This structure is often characterized by a propagation vector, k , which describes the periodicity of the magnetic ordering relative to the crystallographic lattice.

Neutron diffraction studies on powdered samples of neodymium monosulfide (NdS) have revealed a noncollinear magnetic structure. aip.orgresearchgate.net This complex arrangement is described by two propagation vectors, indicating that the magnetic unit cell is larger than the crystallographic unit cell. aip.org Within this structure, all spins lying in a {110} plane are collinear and arranged antiferromagnetically. researchgate.net In the related compound NdNiO₃, a noncollinear antiferromagnetic state is also observed. e-magnetsuk.com The emergence of noncollinear magnetic structures is often a result of competing interactions and relativistic effects like strong spin-orbit coupling. stanfordmagnets.com

For BaNd₂ZnS₅, magnetic measurements indicate that the neodymium moments are primarily aligned within the ab-plane. osti.govresearchgate.netarxiv.org Neutron scattering results suggest that the magnetic moments are directed along the magnetism.eu direction and its equivalents. osti.gov

Metamagnetic Transitions and Field-Induced Phenomena

Magnetic Phase Diagram Construction (H-T Diagrams)

The interplay between temperature and an applied magnetic field can give rise to various magnetic phases. These phases and the transitions between them are comprehensively mapped onto a magnetic phase diagram, typically plotted as field (H) versus temperature (T).

A detailed study of a neodymium monosulfide (NdS) single crystal in stationary magnetic fields up to 11 T has allowed for the construction of its H-T phase diagram. aip.org This diagram reveals that the transition from the antiferromagnetic (AFM) to the paramagnetic (PM) state is a first-order phase transition in fields up to 9 T, characterized by a jump in magnetization. aip.org The H-T phase diagram for NdS is notable for containing a tricritical point. aip.orgresearchgate.net A tricritical point is a special point on a phase diagram where a line of first-order transitions terminates and transitions into a line of second-order phase transitions. researchgate.net

Magnetic Anisotropy and Effective Magnetic Moments

Magnetic anisotropy describes the dependence of a material's magnetic properties on the direction of the applied magnetic field relative to the crystal lattice. This property is particularly significant in rare-earth compounds due to the interaction of the aspherical 4f electron cloud with the crystal electric field.

This compound compounds exhibit considerable magnetic anisotropy. In BaNd₂ZnS₅, a large magnetic anisotropy is observed at high temperatures, with the local magnetic moments of the Nd ions preferentially lying within the ab-plane. osti.gov This anisotropy is also evident in the different critical fields required for the metamagnetic transition along different crystallographic directions. osti.gov Similarly, below its transition temperature, NdS displays an anisotropy in its magnetic susceptibility that corresponds to its tetragonal lattice distortion. researchgate.net The tendency for magnetic moments to have a preferred direction of magnetization is known as magnetocrystalline anisotropy. ru.nlmdpi.comresearchgate.net

The effective magnetic moment (µeff) is a measure of the strength of the individual magnetic dipoles in a material. For paramagnetic materials, this can be determined from the Curie-Weiss law. In the high-temperature paramagnetic state, the effective moment of BaNd₂ZnS₅ was found to be 3.3 µB per Nd ion, which is close to the theoretical value of 3.62 µB for a free Nd³⁺ ion. osti.gov In the quaternary sulfide SrNdCuS₃, the experimental effective magnetic moment was calculated to be 3.611 µB, which also aligns well with the theoretical value for the free Nd³⁺ ion. royalsocietypublishing.orgresearchgate.net

Table 3: Effective Magnetic Moments (µeff) of Neodymium Sulfides

| Compound | Experimental µeff (per Nd ion) | Theoretical µeff (free Nd³⁺ ion) | Reference |

|---|---|---|---|

| BaNd₂ZnS₅ | 3.3 µB | 3.62 µB | osti.gov |

| SrNdCuS₃ | 3.611 µB | 3.618 µB | royalsocietypublishing.orgresearchgate.net |

Investigations of Exchange Interactions in this compound Systems and Clusters

The magnetic ordering observed in materials is governed by exchange interactions, which are quantum mechanical effects that couple the spins of neighboring atoms. These interactions can be ferromagnetic (favoring parallel alignment) or antiferromagnetic (favoring antiparallel alignment).

In many neodymium compounds, the exchange interaction is a key factor in determining the magnetic ground state. For example, in neodymium orthoferrite (NdFeO₃), long-range magnetic ordering arises from the Fe-O-Fe superexchange interaction. nanoer.net In this compound systems, the nature of these interactions can be complex. The compound δ-Nd1.33Lu0.67S3 exhibits behavior suggestive of short-range antiferromagnetic ordering, with a negative Weiss constant (θp) of -8 K, indicating that antiferromagnetic interactions are dominant. osti.gov Similarly, for BaNd₂ZnS₅, the anisotropic Curie-Weiss temperatures are negative, also indicating primarily antiferromagnetic interactions. osti.gov

Studies on molecular clusters containing neodymium can provide insight into these fundamental interactions. In heterolanthanide iodide-sulfide-nitride clusters with the formula [Nd₂LnI₅(S₃)(S₂N₂)(THF)₉] (where Ln = Dy, Yb), magnetic measurements revealed no significant exchange interaction between the metal centers. nih.gov This suggests that the specific bridging ligands and the distances between the neodymium ions in these particular molecular structures are not conducive to strong magnetic coupling. The study of exchange interactions in such clusters is crucial for understanding how magnetic properties can be tuned at the molecular level. americanelements.com

Paramagnetic Behavior and Curie-Weiss Law Analysis

Neodymium sulfides, owing to the presence of the Nd³⁺ ion with its unpaired 4f electrons, characteristically exhibit paramagnetic behavior at temperatures above any magnetic ordering transitions. This behavior is effectively described by the Curie-Weiss law, which relates the magnetic susceptibility (χ) to the absolute temperature (T). The law is expressed as:

χ = C / (T - θ)

where C is the material-specific Curie constant and θ is the Weiss constant (or Weiss temperature). The analysis of magnetic susceptibility data using this law provides valuable insights into the magnetic moments of the neodymium ions and the nature of the magnetic interactions between them.

Research Findings

Detailed magnetic susceptibility measurements on various this compound compounds confirm their paramagnetic nature at higher temperatures. For instance, single crystals of α-Nd₂S₃ exhibit molar magnetic susceptibility that conforms to the Curie-Weiss law at temperatures above 100 K. researchgate.net The temperature dependence of its susceptibility shows a broad peak around 3.5 K when the magnetic field is applied along the b-axis, indicating the onset of magnetic ordering at very low temperatures. researchgate.net